Cancer Research - Discovery of Small Molecule Cancer Drugs

When the nitrogen mustard alkylating agent mechlorethamine reached the market in 1949 as the first anticancer drug, the worldwide life expectancy was 46.8 years (World Population Prospects The 2015 Revision, Kinch 2014). In 2015, when approximately 160 anticancer drugs were available for clinical use, the life expectancy reached 71.4 years (World Health Statistics 2017). However, an increase in the number of deaths associated with aging diseases, such as cancer, resulted from this demographic change (Ames et al. 1993). As a consequence, cancer is the second leading cause of death worldwide today (World Health Statistics 2017). Therefore, the constant development of novel antineoplastic agents continues to be a foremost public health demand, despite the current availability of many anticancer drugs in the market.

The development of the first cancer chemo – therapy dates back to the early 1940s when the anticancer activity of the nitrogen mustard-based war gas was discovered. Nitrogen mustards are DNA alkylating agents that interfere with DNA replication. Like the DNA alkylating agents, the most frequently used chemotherapy drugs have been identified empirically without pre-existing knowledge of the molecular mechanism of action. Despite the groundbreaking progress in the understanding of cancer, including the characterisation of cancer viruses of animals in the 1960s and 1970s, the discovery of oncogenes and tumour suppressor genes in the 1970s and 1980s and the more recent mapping of signalling networks associated with the hallmarks of cancer, the treatment options for cancer haven’t changed much in past decades. Certain malignancies including testicular cancer, gestational choriocarcinoma, Hodgkin’s disease and high-grade lymphomas have shown to be highly sensitive to conventional chemotherapy. Optimisation and combination of conventional cytotoxic chemotherapy have produced higher cure rates for many cancers. By contrast, curative treatment remains elusive for the majority of patients with metastatic tumours. In the absence of a specific mechanistic understanding, particularly with regard to the molecular target, it is difficult to learn from the successes and failures and understand why different tumour types have different susceptibilities. However, the cancer-research community acquired a critical mass of significant knowledge that allowed for the transition of modern anticancer drug discovery from cytotoxic towards targeted therapies. Targeted therapeutic agents, including small molecules or monoclonal antibodies, interfere with a discreet molecular target in order to have desired therapeutic effects and have the potential to be personalized for each patient.

The transition from cytotoxic chemotherapy to molecularly targeted cancer drug discovery and development has resulted in an increasing number of successful therapies that have impacted the lives of a large number of cancer patients. A drug goes from being an idea in the lab to something that a doctor prescribes. To do this, it must go through a long development and approval process. During this process, researchers make sure the drug is safe for people to take and effectively treats cancer. This process often takes many years and significant resources. But the actual amount of time and money needed depends on the drug.

The identification of new oncology targets drives the development of novel biologic assays to support discovery programs for experimental therapeutics. Over the past 20 years, high-throughput screening (HTS) has been a major contributor to the discovery of chemical leads. A range of assay technologies is being developed to distinguish biologically relevant hits from HTS, and strategies exist to identify targets that synergize with existing therapies.

Drug discovery is a time-consuming, laborious, costly and high-risk process. According to a report by the Eastern Research Group (ERG), it usually takes 10-15 years to develop a new drug. However, the success rate of developing a new molecular entity is only 2.01%, on average. As demonstrated in a report by the Food and Drug Administration (FDA), the number of drugs approved by the FDA has been declining since 1995. Moreover, investment in drug development has been gradually increasing, as reported by Pharmaceutical Research and Manufacturers of America (PhRMA). This indicates that the cost of new drug development will continue to grow. Hence, it is urgent to find a new strategy to discover drugs.

The history of rational drug design can have its roots traced back to the awarding of the Nobel Prize to George H. Hitchings and Gertrude Elion after their contribution in understanding nucleic acid metabolism in normal and neoplastic human cells (Baguley and Kerr 2001). They revolutionized drug discovery by bringing to the field principles of biochemistry and physiology, which have helped in understanding the molecular basis of several diseases. For example, the structure of purines required for synthesis of DNA offered the basis for developing the chemotherapeutic agent 6-mercaptopurine (Raju 2000). At the same time, folic acid antagonists developed by Sidney Farber, such as 4-amino-pteroylglutamic acid, entered the clinic for treating child leukemia (Miller 2006). These landmark developments prompted a new paradigm in cancer therapy marked by the use of molecular approaches to disclose the cellular mechanisms involved in neoplastic transformation.

These successes were followed by a number of other small molecule drugs inhibiting critical cancer targets, e.g. the epidermal growth factor receptor (EGFR) kinase inhibitors gefitinib and erlotinib that potently inhibit EGFR in patients with non small cell lung cancer (NSCLC); the EGFR/ERBB2 inhibitor lapatinib for ERBB2-positive breast cancer; and the vascular epidermal growth factor receptor (VEGFR) kinase inhibitor sorafenib in renal cancer (Yap and Workman, 2012). Most recently the CYP171A1 inhibitor abiraterone, which blocks androgen synthesis, has been approved for late stage, castration-resistant prostate cancer and is likely to change the standard of care for these patients (de Bono et al., 2011). In addition, inhibitors of the protein kinase ALK by crizotinib (Kwak et al., 2010) and of another kinase BRAF by vemurafenib (Chapman et al., 2011) have recently been approved for the treatment of NSCLC patients with a pathogenic rearrangement of the ALK gene and metastatic melanoma with the BRAF V600E mutation, respectively. The progress with small molecule drugs is mirrored by the successful introduction of protein-based therapeutics, particularly antibodies, as exemplified by the anti-ERBB2 monoclonal antibody trastuzumab in ERBB2-positive breast cancer (Slamon et al., 2001). These examples provide ample evidence of the success in targeting the pathogenic drivers to which cancer cells are ‘addicted’ (Weinstein, 2002; Weinstein and Joe, 2008).

The discovery of new cancer drugs can happen in different ways: Accidental discovery. In the early 1940s, an explosion exposed sailors to poisonous mustard gas. Doctors found that these sailors had low white blood cell counts. So they began using nitrogen mustard, or mechlorethamine (Mustargen) to treat Hodgkin lymphoma. This is a cancer of the lymphatic system involving the white blood cells. Nitrogen mustard is still a cancer treatment used today. But accidental discoveries such as this are rare. Testing plants, fungi, and animals. Paclitaxel (Taxol) treats several types of cancer. This was first found in the bark of the Pacific yew tree. More recently, a primitive animal called a sea sponge was used to create the drug eribulin (Halaven). The National Cancer Institute (NCI) has samples of thousands of plants, marine organisms, bacteria, and fungi. These are collected from around the world in the hopes of finding new cancer treatments. Studying the biology of cancer cells. Most cancer researchers start by comparing both the genes found in DNA and growth patterns of cancer cells to healthy cells. This identifies important steps in the cancer growth process that a drug could fix.

The drugs linked to small-molecule screening can be deceptively circuitous. In many cases, the active constituent is several generations removed from the original HTS hit. The poly(ADP-ribose) polymerase (PARP) inhibitor olaparib (AZD2281, registered in 2014) is a case in point. The recognition that cells with BRCA1/2-inactivating mutations were reliant on PARP for DNA-damage repair led to the discovery of the synthetic lethality of PARP inhibition in BRCA1/2 mutant cells (Bryant et al., 2005; Farmer et al., 2005; Drew, 2015). The development of olaparib (Fig. 1) began with a FlashPlate scintillation proximity assay used for HTS against the Maybridge Screening Collection (Dillon et al., 2003). This work enabled the identification of phthalazinones as leads in 1992 (Banasik et al., 1992). Medicinal chemistry efforts resulted in cell-active PARP inhibitors in 2005 (Loh et al., 2005), with good metabolic stability in 2006 (Cockcroft et al., 2006), and finally the report of a potent inhibitor with single-agent cytotoxicity against BRCA1-deficient cells in 2008 (Menear et al., 2008). At each step of development, the scintillation proximity assay was used to track inhibitor activity along with orthogonal cell–based assays. The legacy of the original HTS continues in a recent high-content screen for molecules that decluster cellular centrosomes. A hit was identified from the AstraZeneca phthalazinone PARP inhibitor library, leading to the PARP 1/2/6 inhibitor AZ0108 (Johannes et al., 2015).

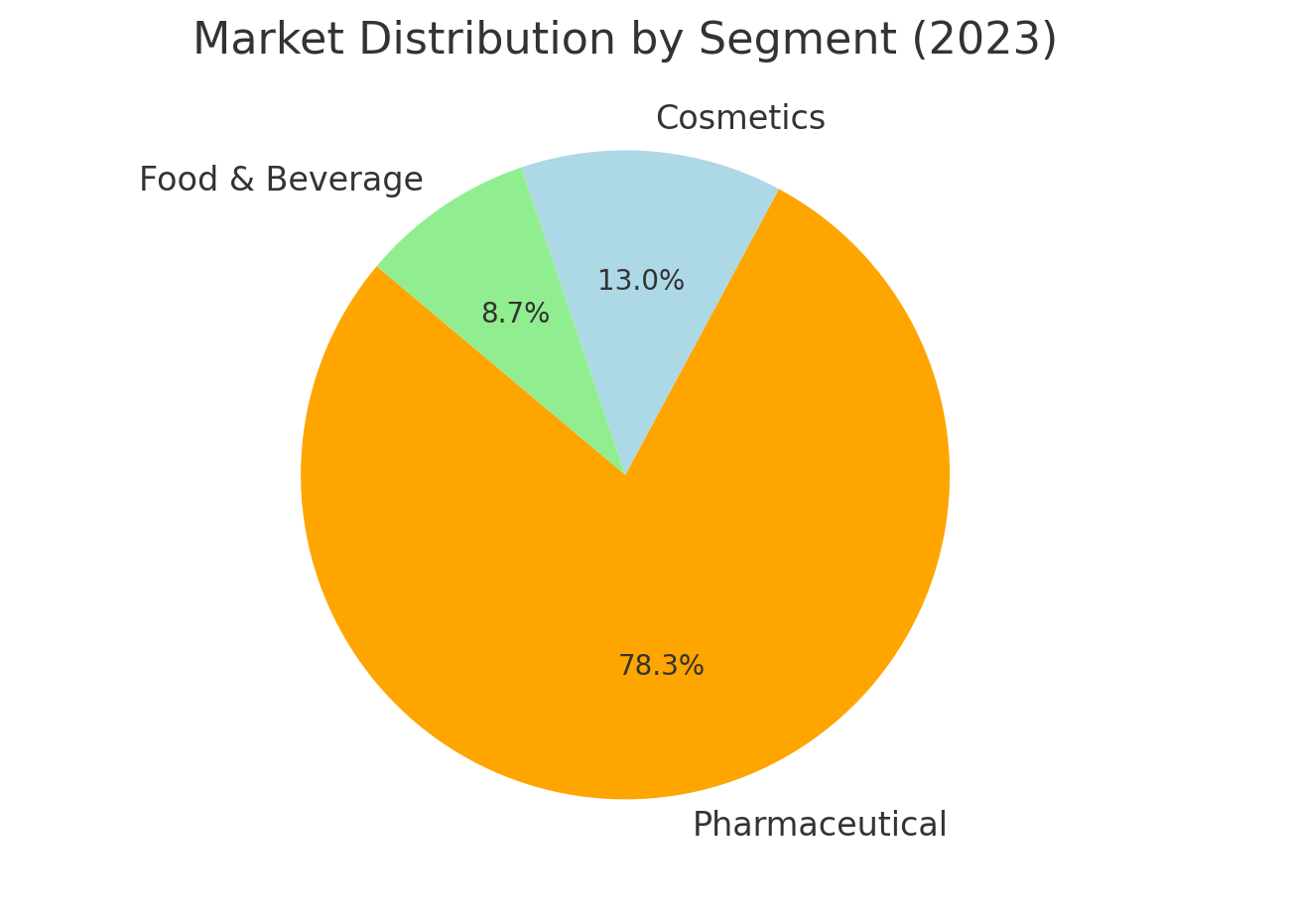

Since then, the number of anticancer agents reaching the market has gradually increased. On average, two new oncologic drugs per year have hit the market between 1950 and 1980 (Kinch 2014). This number doubled in the 1990s and has constantly increased since then, reaching an average of 10 new drugs per year between 2011 and 2016 (Kinch 2014). These numbers can be explained by the fact that pharmaceutical companies have unprecedented investments in cancer research as a result of the constant growth in the worldwide demand for antineoplastic agents. This rising demand led to a remarkable increase in the number of sales in this therapeutic area. For instance, paclitaxel, a highly prescribed microtubule stabilizer, was the first anticancer drug to reach annual sales as high as $1 billion in the late 1990s (Goodman and Walsh 2001). Currently, the top 10 best-selling antineoplastic drugs have registered annual sales ranging from $1.8 billion to almost $8 billion (Prasad et al. 2017).

Drug repositioning, also known as old drugs for new uses, is an effective strategy to find new indications for existing drugs and is highly efficient, low-cost and riskless. Traditional drug development strategies usually include five stages: discovery and preclinical, safety review, clinical research, FDA review, and FDA post-market safety monitoring. However, there are only four steps in drug repositioning: compound identification, compound acquisition, development, and FDA post-market safety monitoring. Due to the fast growth of bioinformatics knowledge and biology big data, drug repositioning decreases the time cost of the drug development process significantly. Researchers only need 1-2 years to identify new drug targets and 8 years to develop a repositioned drug, on average. Furthermore, the research and development investment required for drug repositioning is lower than that for traditional strategies. Drug repositioning breaks the bottlenecks of cost for many countries. It only costs $1.6 billion to develop a new drug using a drug repositioning strategy, while the cost of the traditional strategy is $12 billion. Thus, drug repositioning offers an opportunity for many countries to develop drugs with lower investments.

However, despite the considerable progress made with the new molecularly targeted therapies, including advances in diseases like NSCLC and melanoma for which few treatment options are available (Yap and Workman, 2012) for many patients the therapeutic options are still limited and the process of bringing a new drug to patients is still frustratingly slow with high failure rates (DiMasi and Grabowski, 2007; Kola and Landis, 2004), a problem often referred to as the ‘Valley of Death’ between basic research and new drug approval. There are several reasons why progress is not as fast as we would like it to be.

There are many examples of multiple drugs sharing a common target. Nevertheless, the drugs might have been discovered by different strategies. Inhibitors of topoisomerases are good examples of this, and there are FDA-approved inhibitors of topoisomerase I (e.g., topotecan, irinotecan) and II (e.g., etoposide, doxorubicin, daunorubicin), with several more in human clinical trials (Pommier, 2006; Nitiss, 2009). Although describing the discovery pathway for each is beyond the scope of this review, it is instructive to compare an early inhibitor with an advanced compound currently in human clinical trials. In addition to reducing the time cost and investment, drug repositioning is also a low-risk strategy. A risk-reward diagram is often used to describe the relationship between a risk and the reward on investment. We drew a risk-reward diagram to compare repositioning and traditional drug development strategies. As shown, drug repositioning holds a higher reward with a lower risk. Because repositioned drugs have passed all clinical tests in Phase I, Phase II, and Phase III, their safety has been confirmed. In addition, some repositioned drugs may be marketed as molecular entities and have more opportunities to be pushed into the market once a new indication is discovered.

The poor quality and incomplete characterization of preclinical candidates have limited the probability of identifying drugs that have significant clinical impact. Too often, researchers rapidly advance drugs into the clinic with the best intentions of accelerating patients' access to potential cures, but this approach has resulted in millions of patients being subjected to unnecessary treatments that have led to only marginal improvements and undesirable side effects. In addition, the cumulative costs of such efforts, which are astronomical, have limited private investors' financing of new oncology start-ups and shuttered many of the pharmaceutical industry's oncology research and development programs.

Not only have the sales of drugs notably increased but also the treatment costs; treating one single patient can cost approximately $10,000 per month, which is a significant increase compared to the $100 per month in 1960 (Prasad et al. 2017, Bach 2009). This relevant growth has come alongside the sharply rising costs of drug R&D (research and development), which is usually associated with a steep increase in the complexity of the R&D process observed in the past two decades. In fact, this steep increase in R&D cost can be reasoned as a downside of the industry’s focus on highly complex diseases and the ever-increasing dependence of the sector on cutting-edge knowledge and innovative and hugely expensive technologies. The complexity of the newly launched drugs can be attributed to another reason. Many of these agents are biological molecules, e.g., monoclonal antibodies (mAbs) or antibody-drug conjugates (ADCs), which are much more expensive to produce than small-molecule drugs.

The need to fill a product pipeline is the wrong motivation for rushing a compound into the clinic, and doing so can disappoint drug companies and patients alike. For example, iniparib, a putative PARP-1/2 inhibitor, and tivantinib, a putative MET inhibitor, were moved into phase III clinical trials based on the results of phase I and II trials and ultimately failed. Further studies revealed that iniparib and tivantinib are not PARP1/2 and MET inhibitors, respectively, but are active on cancer cells by unrelated mechanisms. In both cases, a more rigorous understanding of the drug's “true” mechanism of action would have allowed the design of more appropriate trials and the recruitment of patients most likely to benefit from these drugs.

Firstly, it has only relatively recently been fully appreciated that within a particular anatomically and histologically defined solid tumour type patients need to be treated with a particular class of kinase inhibitor that matches the predominant pathogenic driver mutation. Thus NSCLC patients with EGFR mutations respond to EGFR inhibitors while those with ALK translocations respond to ALK inhibitors (Collins and Workman, 2006; Yap and Workman, 2012). Recognition of the value of targeting specific oncogene addictions and the need for companion biomarkers for patient selection is now having a major impact on cancer drug discovery and development. Topoisomerases are required to relax DNA supercoiling during cellular events such as replication, transcription, and remodeling. As part of this process, TOP1 generates single-stranded DNA breaks, whereas TOP2 produces double-stranded DNA breaks. TOP1 inhibitors can trap the topoisomerase–DNA complex during cleavage, causing DNA damage, cell cycle arrest, and cell death. The first inhibitor, camptothecin, was identified as part of the National Cancer Institute (NCI) natural product screening program in the late 1950s and progressed to clinical trials in the 1970s, but was not tolerated (Wall and Wani, 1995). In the meantime, camptothecin stability and solubility properties were improved by the second-generation drugs topotecan and irinotecan (a prodrug of the active inhibitor SN-38). In 1985, it was shown that topoisomerase I is the target of camptothecin (Hsiang et al., 1985), and the on-target activities of newer drugs were confirmed. The camptothecins bind an enzyme–DNA complex, and structural studies of the complex have allowed the rational design of newer-generation interfacial inhibitors (reviewed by Pommier, 2006).

Patient need, not corporate interest, should drive accelerated drug development. Empiricism could be justified only in the early days of oncology clinical trials, when agents such as anthracyclines, platinum, and taxanes were first identified, because these trials occurred in the absence of any knowledge of the genetic underpinnings of the disease. Moving forward, the mechanisms of action of new targeted agents must be unequivocally identified and validated both in vitro and in vivo, and the plasma exposure required in appropriate preclinical models to ensure efficacious target engagement in the tumor must be clearly understood before these agents enter the clinic. Advancing compounds that lack robust and reproducible preclinical data linking efficacy with target engagement in vivo is no longer acceptable.

Now, more than half of all cancer patients live in low- and middle-income countries, and that number is expected to rise to 70% by 2030, according to a report by the International Union against Cancer. Cancer has become the first cause of death in urban and rural residents in China. The incidence of cancer is rising rapidly, with about 2.6 million people suffering from cancer and 1.8 million dying every year in China. Currently, there are about 130–150 types of approved anticancer drugs in the market around the world. Anticancer drugs are the primary mode to fight against cancer and represent the highest level of research in cancer therapeutics. As shown the failure in the process of development of anticancer agents is due to wrong drug target, wrong molecule, wrong conclusion, and wrong patient. However, under the guidance of biomarkers, the success rate of developing anticancer agents can be three times higher than those without biomarkers. The development of anticancer agents is still slow, expensive, and inefficient. One way to solve this problem is to use predictive biomarkers. During the research, biomarkers are involved in a wide range of disciplines, models, and developmental stages, from the identification and evaluation of drug targets to solving the problem during the clinical trials. Biomarker can be used as the probe to play an important role in determining drug target, drug action mechanism, and other aspects, which is of great significance in predicting the accuracy of the anticancer molecule. In the context of preclinical drug development, biomarker can objectively measure and evaluate the normal biological process, pathological process, and process of drug reaction, which is helpful to monitor the effectiveness of the drug on the disease. It shows the research designs of anticancer agents, differentiated by the presence or absence of biomarkers. With the completion of human genome sequencing and the development of metabonomics technology, biomarkers are more and more widely used in drug development. Major organ systems where biomarkers are reliably applied are the hepatobiliary system, renal system, cardiac system, muscle system, reproductive system, nervous system, and immune system. This paper reviews the biomarker-guided screening of anticancer agents, which we hope to be assistance in further research and development of new anticancer agents.

Compounds acting as antimetabolites, DNA-alkylating and microtubule-interfering agents and those blocking DNA synthesis are classified as cytotoxic drugs (Dumontet and Jordan 2010, Magalhaes et al. 2016). These molecules work as poorly selective poisons and, despite their effectiveness, present a narrow therapeutic window (Chari 2007). The pioneering antitumor drugs, which were developed in the late 1940s, belong to this class. Another type of oncologic drug is called targeted therapy, which consists of molecules that modulate the activity of proteins specifically involved in tumorigenesis and cancer progression (Aggarwal 2010, Joo et al. 2013). Examples of these drugs are mAbs and small molecules that interfere with specific pathways associated with malignant transformation. In general, mAbs do not penetrate the cellular membrane, but instead, they act on proteins located on the cell surface. Alternatively, small molecules penetrate the cell and interfere with signaling pathways by acting on intracellular molecular targets (Joo et al. 2013). A notable small-molecule targeted therapy is imatinib, which is a selective inhibitor of BRC-Abl tyrosine kinase that is overexpressed in chronic myeloid leukemia (CML) (Deininger et al. 2005). Imatinib is a pioneering targeted therapy and a breakthrough in cancer drug discovery. Imatinib has achieved enormous success in clinical practice, being approved and widely prescribed for more than eight cancer types (Prasad et al. 2017, Aggarwal 2010).

Secondly, although good progress has been made in identifying and then drugging pathogenic driver gene targets, the sequencing of increasingly larger numbers of cancer genomes has revealed extraordinary complexity, including the presence of thousands of genetic alterations and considerable genetic heterogeneity, not only between different tumours but also within an individual cancer (McDermott et al., 2011; Sellers, 2011; see also De Palma and Hanahan, 2012). This makes the identification of key driver mutations and matching drug therapies challenging, a problem further exacerbated by the clonal evolution of tumours (Greaves and Maley, 2012). The heterogeneous populations in cancers are likely to include drug-resistant stem cells (Jordan et al., 2006) and also a range of host cells that are involved in tumour progression (De Palma and Hanahan, 2012). This heterogeneity undoubtedly contributes to drug resistance and the need for drug combinations (see later).

At the contemporary end of the spectrum is vosaroxin (also known as SNS-595, voreloxin), a topoisomerase II inhibitor currently in human clinical trials. Its discovery was driven by a mechanism-informed phenotypic screen (Hawtin et al., 2010). Quinolones are known to cause DNA damage in bacteria by disrupting DNA gyrase and topoisomerase IV, so Tomita et al. (2002) screened antibacterial agents containing quinolone ring structures for cell-killing activity. The lead compound was further optimized for cell killing against murine P388 leukemia cells, resulting in vosaroxin (Tsuzuki et al., 2004). Subsequent mechanistic work showed that vosaroxin intercalates DNA and poisons topoisomerase II, leading to double-stranded DNA breaks (Hawtin et al., 2010). It is interesting that 30 years of topoisomerase drug discovery is bookended by cell-based phenotypic assays, despite knowledge of the biochemical target. Although cell-based and biochemical assays exist to identify interfacial modulators that stabilize the topoisomerase–DNA interaction (Plückthun and Knowles, 1987), cell-based phenotypic screening allowed the discovery of cell-active inhibitors, lowering the barrier to development.

The standards for developing oncology drugs have been lower than those for developing drugs targeting other diseases, and this is also unacceptable. Several oncology compounds currently in clinical development lack an identified mechanism of action, which makes generating a solid responder hypothesis that could be tested in selected patient cohorts in phase Ib and phase II trials impossible. This lack of early clinical foresight has forced companies to perform large, lengthy, expensive phase II and III trials in unselected patients with the hope that they would be able to retrospectively identify a responder population. The majority of clinical compounds used for non-oncology indications are held to a different standard than those used for oncology indications. In advancing agents for oncology applications, investigators have accepted higher thresholds for unwanted activities, such as inhibition of the potassium channel hERG, or a compound's potential to affect the metabolism of other drugs concomitantly administered. Such liabilities can manifest as cardiovascular complications in patients or as an inability to combine novel agents with other agents in development or with standard treatment. Although our end goal is to eradicate cancer, we should also work to render it a chronic disease by developing safe drugs that can be administered over the long term without compromising patients' quality of life or damaging their health.

Biomarkers that are based on immunology and molecular biology technology, relating to cell growth and proliferation, are being developed. Many molecules, including proteins, nucleic acids, and metabolic derivatives, can be potential biomarkers. Cancer biomarkers can be the molecules that are directly secreted by the cancer tissues or secreted by the body in response to cancer. The presence of these molecules indicates the presence of cancer in the human body. Identification and detection of these cancer biomarkers are of great importance in understanding the activity and mechanism of action of the drug, which aids in better prediction of the pharmacological activity of the test drug, thus reducing the time and cost of drug research and clinical trials. Drug activity screening is the first step in the discovery of new anticancer agents, in vitro and in vivo. Common biomarkers include cytotoxic biomarkers, gene biomarkers, protein expression biomarkers, and imaging biomarkers. At present, most of the studies on anticancer agents use biomarkers to study the pharmacological activity. Based on the type of biomarkers studied, it is either upregulated or downregulated posttreatment, aiding in prediction of the pharmacological effects of the studied anticancer agent. Metabolomics offer the opportunity to identify endogenous biomarkers and are applicable to the drugs that produce urinary metabolite. However, the protocol is not applicable to the drug that cannot be metabolized or eliminated through different pathway. In a study, stable isotope labeling and unlabeled drug administration were performed on mice, and urine samples were collected, and on the basis of principal component analysis (PCA), nontargeted mass spectrometric metabolomic analysis was performed. Currently, the methods used to find and identify biomarkers include second-generation genome sequencing, bioinformatic mutation analysis, PD marker identification in vivo and in vitro, quantitative Western Blot, FACS analysis, immunohistochemical detection, and DNA sequencing.

Encouraged by the success of imatinib, several biologics and small molecules have been developed as new anticancer agents, such as sunitinib, erlotinib and rituximab (Aggarwal 2010). These novel agents represented important developments in cancer treatment, however, some of them, such as bevacizumab, had disappointing clinical results when used as monotherapies (Aggarwal 2010, Deininger et al. 2005). This lack of effectiveness can be enlightened by some well-known limitations of targeted therapeutic agents. The main drawbacks consist of the development of resistance mechanisms, such as mutations in the molecular target, activation of alternative biochemical pathways, and the low cytotoxic power of these compounds (Aggarwal 2010). Once these limitations have been better understood, most of the targeted agents are used in combination with another targeted drug or cytotoxic compound. This strategy mitigates the shortcomings associated with both drugs and potentiates the benefits of each one, ultimately improving the clinical outcome (Masui et al. 2013). One successful example is the combined use of bevacizumab, oxaliplatin and 5-fluorouracil to treat metastatic colorectal cancer (Aggarwal 2010). Another example is the combined use of trastuzumab and docetaxel as a first-line treatment for anti-human epidermal growth factor receptor 2 (HER2)-positive breast cancer (Redana et al. 2010).

Further on, once a potential novel therapeutic target has been identified, there can be significant scientific and technical hurdles to discovering a novel and effective drug. Importantly, it is increasingly recognised that selecting and validating the best targets can be very challenging (Benson et al., 2006). Not only must causal linkage of the proposed target to the clinical disease be firmly established and a clear clinical hypothesis developed, but the quantitative consequences of target modulation must be shown to be sufficient to deliver a therapeutically meaningful biological effect in relevant experimental models.

A critical element of any new cancer therapeutic discovery program is to ensure that the target is validated. At its simplest, the validity of a target or pathway can be achieved through the demonstration that direct modulation will elicit the desired phenotype (Cortés-Cros et al., 2013). Validation increases confidence in a target or pathway prior to significant investments in the development of a molecule. Put simply, the usefulness of any chemical tools that emerge from a discovery program depends on the biologic relevance of the target (Hoelder et al., 2012). Validation of a putative target can be achieved via a range of strategies, such as genetic knockdown or knockout (RNAi, CRISPR/Cas) or overexpression of targets (gain-of-function), using both cell lines and mouse models (including xenografts) (Benson et al., 2006). High-quality chemical probes allow pharmacological validation and can demonstrate exposure at the site of action as well as target engagement (Hughes et al., 2011; Bunnage et al., 2013). Critically, validation of the target alone does not guarantee success, and there remain significant challenges associated with target classes that are considered to be undruggable (Epstein, 2013; Cox et al., 2014; Lazo and Sharlow, 2016). Reasons for failure in drug development are manifold (for both small molecules and biologics) (Waring et al., 2015), but there are examples of failure due to a lack of understanding of the target (Mak et al., 2014). For academic discovery, the barrier to executing a HTS might be lower, but the importance of demonstrating target relevance to oncology is equally critical.

The dramatic change in the drug discovery environment has resulted in major changes in oncology clinical trials. Before the early 1990s, only a limited number of oncology drug candidates were available for testing in the clinic. Starting in the late 1990s, however, expanded efforts in biotechnology and large pharmaceutical companies fueled the discovery and development of significantly more antibody- and small molecule–based oncology drugs that subsequently entered clinical testing. As a result of the clinical success of imatinib in chronic myeloid leukemia, rapid platforms for drug discovery were developed, as were great expectations for targeted agents. The relatively low success rate in the clinic and the companies' limited returns on their investments, combined with the recent financial challenges facing most companies as a result of patent expirations, have significantly changed attitudes toward oncology drug development across the pharmaceutical industry.

A compound must undergo a series of bioactivity screening in vitro and in vivo before it can be considered as a candidate for anticancer agent. In the early stage of screening such a candidate agent, the related specific biomarker plays an important role in its evaluation. Currently, the targets of anticancer agent screening mainly include microtubulin, telomerase, DNA topoisomerase, and those regulating cell signal transduction pathways. The primary research objective of anticancer agents is to find the target, while the application of biomarker discovery is to predict and evaluate the efficacy of anticancer agents and their targets. It lists such examples where biomarkers were used to screen anticancer agents.

The use of antibodies as a system for selectively delivering cytotoxic drugs to tumor cells is another approach that explores the synergy between targeted and cytotoxic compounds. ADC therapy aims to reduce the side effects associated with the non-selective nature of cytotoxic drugs (Chari 2007). The conjugate is designed to remain nontoxic until it reaches the target neoplastic tissue. To achieve this goal, the ADC is composed of several components: (i) an antibody that confers high specificity for antigens overexpressed specifically by tumor cells; (ii) a linker that maintains the stability of the system until the ADC reaches the target cell; (iii) and a drug that needs to be water soluble, potent and amenable to be attached to the linker. This system allows the selective delivery of the drug to cancer cells upon the cleavage of the linker (Chari 2007). Thus, the development of effective ADCs requires the optimization of these three components. Two FDA-approved ADCs are currently available: brentuximab-vedotin (approved in 2011) and ado-trastuzumab emtansine (T-DM1; approved in 2013). Yet another concern for drug discovery is the ‘druggability gap’. Many targets with very promising disease linkage, such as mutated RAS proteins or transcription factors like c-MYC or hypoxia-inducible factor (HIF), are currently regarded as technically undruggable – or at the very least as extremely challenging to target by medicinal chemists using small molecules (Verdine and Walensky, 2007). Even in the case of more druggable proteins it takes several years to identify a drug candidate that satisfies the stringent requirement for clinical development (Paul et al., 2010).

An interesting example of target discovery and validation is that of BCR-ABL and the success of the inhibitor imatinib (also called STI-571 and CGP 57148) (Capdeville et al., 2002). Imatinib’s discovery is somewhat unconventional as it emerged through a medicinal chemistry campaign before being chemically optimized as a potent BCR-ABL inhibitor (Manley et al., 2002). The phenylamino pyridine chemotype that was developed into imatinib was first identified as an inhibitor of protein kinase C by Ciba Pharmaceuticals (Basel, Switzerland) (Zimmermann et al., 1996b). Further optimization yielded an inhibitor of the platelet-derived growth factor receptor tyrosine kinase (Buchdunger et al., 1996; Zimmermann et al., 1996a) that also inhibited Abl kinase. The chemotype was further optimized with a piperazine group to improve solubility and bioavailability (Zimmermann et al., 1997), producing imatinib, a potent Bcr-Abl inhibitor that entered the clinic. In effect, the drug was ultimately the grandchild of a HTS campaign against an alternative kinase.

Although clinicians are asking for a better rationale for testing novel compounds in patients (a position we think is good news for patients), some trials with weak underlying rationales continue unabated. In contrast, pharmaceutical and biotechnology companies, as well as the majority of venture capitalists, are less interested in oncology programs and are no longer willing to invest in programs that are not substantially advanced. This environment has produced a “herd mentality” that has resulted in nearly every company pursuing drugs targeting molecules in a handful of “validated” pathways—in some cases, the same enzyme within a pathway. For instance, 20 compounds targeting the VEGF pathway, 18 targeting the PI3K–protein kinase B–mTOR pathway, 15 targeting the MAP–ERK pathway, and 14 targeting the EGFR pathway are now in clinical trials (44). In many cases, these inhibitors share similar characteristics that prevent the emergence of an obvious best-in-class therapeutic; therefore, companies are accelerating clinical development to register first-in-class, or at least first-in-indication, compounds. Driven by their need to be distinct from their competition and have first-in-indication agents, pharmaceutical companies are now testing more compounds for rare cancers than the traditional “big five” cancers (colon, lung, prostate, breast, and gastric), a positive consequence for the patients. However, in the rush to registration, the rationale behind clinical development in a given indication is often lost. We frequently see compounds moving into phase II or phase III trials based only on weak signs of efficacy in phase I/Ib trials and without the support of the strong preclinical data necessary to develop a specific, testable hypothesis. Until recently, multiple compounds showing some level of activity in phase I trials could be brought into phase II trials simultaneously. This approach is currently unthinkable, and more stringent prioritization criteria are required. Although preclinical models are imperfect, stringent prioritization must occur at the preclinical level. We should strive to reproduce preclinical results in the clinic instead of settling for nonreproducible preclinical results or, even worse, simply not trying.

The relationship between targets and diseases was confirmed by the biomarkers understanding pharmacodynamic combined with pharmacokinetics. The expression of biological effects was studied and correlated at several levels, including tissue, organ, and whole animal, which were targeted by anticancer agent receptors, to elucidate the pharmacodynamic basis and mechanism of anticancer agents. At the same time, based on the comprehensive and systematic research results, biomarkers closely related to the expression of medicinal properties were found for quality control and guiding the selection of dosage. Pharmacodynamic results of therapeutic anticancer agent are often used to confirm targeted biological reactions, and its analytical methods range from mass spectrometry to immunohistochemistry. So far, detection of antigen-specific antibody was widely used. Membrane transporters, belonging to two superfamilies of ATP-binding cassette transporter (ABC) and solute transporters, play a core role in homeostasis regulation of the body. The drug carriers that can associate with these membrane proteins are widely studied. Drug transporters involve all aspects of drug absorption, distribution, and excretion. Several ABC transporters are highly expressed in a variety of cancers and play an important role in the formation of multidrug resistance phenotypes. Some polymorphisms of transporter have been shown to alter the pharmacokinetic characteristics of clinical drug. Therefore, drug transporters are reliable biomarkers of pharmacokinetics and pharmacodynamics. In the meantime, when the function of transporter is impaired, the substrates of transporter can also serve as a biomarker. Due to the environmental factors and genetic factors of cancer heterogeneity, the response of anticancer drug varies among individuals. Genetic factors may influence the pharmacokinetics and pharmacodynamics of anticancer drug, which results in systemic drug exposure or changes in the function of drug targets that alter drug response. Therefore, some pharmacogenetic biomarkers have been applied in the practice of pharmacodynamics or pharmacokinetics of anticancer agents. However, many genetic biomarkers are in the stage of discovery, and some problems need to be solved to improve the translation of genetic biomarkers, which will involve a multidisciplinary approach using standardized phenotypic and genotyping strategies to work together to identify and replicate associations.

Phase I trials represent the first administration of a new drug or drug combination to human beings. Oncology phase I trials differ from non-oncology phase I trials in that they are usually performed in cancer patients rather than healthy volunteers, a practice that was derived due to the narrow therapeutic index of cytotoxic agents. Most of the time, these trials are also offered to heavily pre-treated patients where no other therapeutic options are available. Therefore, the selection of patients for phase I trials is critical. Patients are required to have good performance status (PS) and adequate organ function to minimize the chance of clinical deterioration from progressive disease that will require premature study withdrawal. Recent studies have demonstrated that serum albumin >35g/L, lactate dehydrogenase of more than upper limit of normal, >2 sites of metastases, and Eastern Cooperative Oncology Group performance status (ECOG PS) >0 influence clinical outcomes in an adverse manner in oncology phase I trial patients (Arkenau et al., 2009; Chau et al., 2010). These findings are useful in helping clinicians to further select patients in this particular setting. In addition, patients should not require receiving medications that may potentially interact with the experimental drug (e.g., drugs that interfere with the cytochrome P450 enzymatic pathway) so as to avoid exacerbating the toxicities of the experimental drug or altering its pharmacokinetics.

To understand the evolution of pharmaceutical cancer research, all of the 166 FDA-approved oncologic drugs, excluding vaccines and adjuvants, were categorized based on their mechanism of action. Accordingly, these drugs were divided into 11 categories based on their molecular targets. Each drug was allocated into only one category, even those acting on multiple targets, taking into account the main mechanism of action. Small molecules, mAbs, proteins and ADCs cover 80%, 16%, 3%, and 1% of the total number of drugs, respectively. Compounds interacting with kinases represent 28% of this total and consist of the major category. DNA-alkylating/intercalating agents, immunotherapies and antimetabolites represent 13%, 11%, and 10% of this therapeutic space, respectively. DNA-interfering agents and antimetabolites are the pioneering classes of anticancer drugs, but this is not translated into a quantitative predominance among the universe of anticancer drugs. However, kinase-interacting drugs, which started to hit the market in the 2000s following the success of imatinib and the optimism about targeted therapy, represent the predominant therapeutic mechanism. Most of the targeted kinases are tyrosine kinases (75%) and HER2, epidermal growth factor receptors (EGFR), vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) (42%). Vascular-disrupting/anti-angiogenic agents represent an important phenotypic mechanism of action. A total of 15% of the anticancer drugs acts by this mechanism, which is associated with the modulation of different molecular targets, such as VEGFR and tubulin (Tozer et al. 2005).

Importantly, we have learned that disease hypotheses do not always translate from cellular and in vivo models into the clinic, as particularly illustrated by the plethora of agents, such as histone deacetylase inhibitors and antimitotic and antiangiogenic drugs, which have entered clinical trials but so far shown only limited efficacy and/or high failure rates, often in large Phase III randomised clinical trials (Bates et al., 2012). Drugs acting on other interesting targets, such as the cancer-supportive molecular chaperone HSP90 and the frequently mutated oncogenic lipid kinase PI3 kinase, remain works in progress in terms of moving towards regulatory approval (Neckers and Workman, 2012; Travers et al., 2012; Clarke and Workman, 2012) – an achievement that represents the true and ultimate measure of target validation.

The discovery strategies used for HTS generally delineate into cell-based phenotypic assays and biochemical target-based assays. These strategies are briefly described in this work, with examples of their benefits. An emphasis is placed on newer screening approaches informed by current treatment strategies, and how the two are being integrated to inform the drug discovery process. The division of biochemical versus phenotypic assays presented in this study is based on practical considerations. A general agreement in the literature is that cell-based phenotypic assays are agnostic to the mechanisms by which phenotypic changes are initiated (Eder et al., 2014). In contrast, target-based discovery aims to modulate a preidentified target directly, using biochemical and/or engineered cell-based assays. It is clear from retrospective analyses of oncology drugs that both target-based and phenotypic HTS play an important role in the drug discovery pipeline (Swinney and Anthony, 2011). Whereas the following sections divide discovery assays by type, a continuum of assays exists from purely biochemical to phenotypic.

The rationale and methodology that drive the selection of patients and their enrollment into clinical trials must also change. Currently, most patients are given the opportunity to enter a trial only after they have exhausted all approved treatment options; in many cases, patients who have late-stage, metastatic disease after multiple recurrences undergo multiple lines of treatment, often with cytotoxic agents. This patient population has multiple inherent challenges, including acquisition of a “mutator” phenotype and upregulation of nonspecific multidrug resistance efflux pumps. In addition, patients previously treated with a related targeted therapy will likely have disease that has specific resistance mechanisms that include pathway feedback loops (mTOR, SMO), target mutation drug resistance (ABL, EGFR, SMO), compensating pathway activation (PI3K, MAPK), loss of target dependency, or a combination of these mechanisms (BRAF, ALK; ref. 45). Therefore, that it might be difficult to measure even a small benefit in patients with late-stage, metastatic disease should come as no surprise.

The function of combination and inhibition of targeted anticancer agents plays a role as molecular targets that are vital in the development and progression of cancer and intracellular signaling pathways. So far, hundreds of different cancer-targeting drugs are approved for clinical use in different countries. Compared with previous chemotherapy, recent anticancer-targeted drugs have fewer side effects, higher efficiency, and higher cost. However, the therapeutic efficiency of the targeted anticancer drugs against advanced cancer is still insufficient. Different targeted anticancer drugs have different mechanisms of action and show curative effect in different patients. Therefore, a personalized approach is needed to select the best candidate of targeted anticancer drugs for individual patients. Now, researchers have developed a new generation of biomarkers, which are molecular pathway activators that can predict the response of individual cancer to targeted anticancer drugs. The successful application of high-throughput gene expression profiles and the emergence of new biological information tools have promoted the rapid development of the fields related to molecular pathways. Predictive biomarkers for cancers are necessary to accurately identify patients who will benefit from such cancer treatment. Approved anticancer drugs target discrete molecular aberrations or pathways in tumor cells, active in a subset of the patient population, but clinical studies have shown that not all patients showed positive response to biomarkers. To predict the emerging resistance mechanism of biomarkers, it is necessary to not only to guide the selection of patient subgroups in specific treatments but also to identify new therapeutic targets. Beyond the “one marker, one drug” model, the integration of genomics transcriptome and receptor status assessment into the joint development of biomarker will contribute to the successful application of molecular marker in cancer therapy. On the other hand, the intrinsic or acquired drug resistance, adverse drug reactions, and heterogeneity between cancer and patients limit the clinical efficacy of anticancer drugs in the treatment of advanced cancer. To overcome these obstacles, the application of predictive biomarkers was used to guide medical oncologist to choose a variety of anticancer treatment for cancer patients and improve the efficiency against toxicity. However, for some anticancer agents from natural sources, such as tribetidine, carbamazepine, and alvocidib, the application of biomarkers to predict the clinical therapeutic effect is still slow.

Gleevec (Imatinib), a kinase inhibitor that was introduced in 2001 for the treatment of chronic myelogenous leukaemia (CML), emerged as a paradigm for molecularly targeted therapies. Other examples of the successful application of targeted therapies include the genetically engineered antibodies trastuzumab and rituximab, which are available for the treatment of metastatic breast cancer and non-Hodgkin’s Lymphoma, respectively. Gleevec was identified as an inhibitor of the platelet-derived growth factor (PDGF) receptor kinase, but was soon recognised to inhibit c-Abl, a kinase which is frequently altered in chronic myelogenous leukaemia (CML). This disease is caused by an acquired translocation between chromosome 9 and chromosome 22 that produces fusion of the Bcr and Abl proteins. BCR-ABL fusion results in a constitutively active tyrosine kinase enzyme that initiates CLM (Figure 1). The spectacular success of Gleevec has proven that the concept of targeting specific molecular genetic events in cancer can result in highly efficient anticancer therapies. Nevertheless, as CML is a genetically simple neoplasm caused by a single aberrant protein, there is still substantial debate about whether the Gleevec paradigm can be translated to other cancers which are caused by a multitude of complex interacting genetic and environmental factors5. In order to tackle the complex derangement present in the majority of cancers, the treatment has to be intimately linked to the causal changes for each neoplasm. Hence, the selection of appropriate combinations of molecular targets specific for different cancers will be essential to develop future cancer therapeutics with new modes of action that selectively kill the cancer cells.

In the hit identification step, experimental and computational techniques can be used, such as high-throughput screening (HTS) and virtual screening (VS), respectively (Moffat et al. 2014, Bhinder and Djaballah 2014). Once a hit is identified, it is optimized to a lead compound and ultimately to a clinical candidate. This is carried out by subjecting the compound to a process that involves the outlining of molecular modifications, synthesis of analogs and an extensive computational and experimental profiling, which are ultimately used to establish structure-activity relationships (SAR) among the designed series. This process occurs to optimize both pharmacodynamics (PD) and pharmacokinetics (PK) properties, which are key requirements for generating well-characterized and suitable clinical candidates (Colombo and Peretto 2008). Diverse strategies are applied in molecular design and optimization. These methods are divided into structure- and ligand-based drug design (SBDD and LBDD, respectively). SBDD approaches, such as X-ray crystallography, molecular docking, and molecular dynamics are used to disclose the intermolecular interactions that occur in the formation of the ligand-receptor complex. LBDD strategies, such pharmacophore, quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models are widely used to identify and predict relevant ligand properties for PD and PK (Merz et al. 2010). Optimized compounds are then evaluated in preclinical animal models of the disease to access PK, toxicity and efficacy parameters. In cancer research, selecting a suitable in vivo model is a critical task. An inadequate model frequently results in misleading data and false-positive candidates that fail in the clinical development phase (Talmadge et al. 2007). Ideally, at least one orthotropic or xenograft model must be used, followed by the evaluation in the autochthonous or genetically engineered in vivo model (GEM) (Talmadge et al. 2007, Richmond and Su 2008). Once the gathered preclinical data qualify the compound as a clinical candidate, it can move to the clinical development phase, in which its efficacy and safety will be evaluated in human cohorts; which requires the application of an Investigational New Drug (IND).

Another frustrating problem is that for drugs which have been brought successfully into clinical trials and shown therapeutic efficacy, resistance frequently emerges, as illustrated recently by crizotinib (Sasaki et al., 2011) and vemurafenib (Poulikakos et al., 2011). Resistance to molecularly targeted agents can be due to mutation of the target itself, as in the case of kinase gatekeeper mutations (Gibbons et al., 2012), the activation of adaptive feedback loops (Rodrik-Outmezguine et al., 2011) or alternative oncogenic pathways (Johannessen et al., 2010; Nazarian et al., 2010). It is interesting that in most cases the resistance mechanism preserves the original overall pathway addiction, e.g. to the RAS-RAF-MEK-ERK or PI3 kinase-AKT kinase signal transduction cascades. However, the rational design of combinations to overcome such problems, as well as the issue of clonal heterogeneity, still proves very challenging (Whitehurst et al., 2007).

Where possible, performing HTS with purified protein confers a number of advantages. Where the enzymatic activity or interaction between molecules is well characterized, access to purified recombinant protein(s) can enable screening for compounds that elicit the desired activity on protein function. A range of assay formats is available: biochemical assays can be read directly (e.g., fluorogenic product), coupled to reporters amenable to detection (e.g., luciferase for ATP) (Acker and Auld, 2014), diaphorase for NAD(P)H levels (Davis et al., 2016; Hall et al., 2016), or coupled to a separate spectroscopy for analysis, such as mass spectrometry for quantifying reaction products [such as RapidFire (Haslam et al., 2016)]. Biochemical assays can also be tuned to bias discovery toward inhibitors with a particular mechanism (Copeland, 2013). For an enzyme utilizing a cofactor such as NADPH, inhibitors that bind outside of the cofactor pocket are often desired, and this can be achieved by screening with cofactor concentrations in excess of the KM (Acker and Auld, 2014).

Despite knowing about these complex difficulties, we continue to test targeted agents first in patients with metastatic disease who have already received multiple treatments—that is, the patients who are the least likely to respond to a new therapy and whose outcomes confound trial results. This irrational approach is likely a key contributor to the failure of several promising compounds in clinical development. Because early evidence of an agent's clinical activity is considered a major prerequisite for further clinical testing, tens, if not hundreds, of protocols whose agents did not show such activity have been curtailed prematurely during clinical development. Various companies have shelved promising compounds and are waiting to “reposition” them based on a better understanding of their mechanisms of action or a more appropriate science-driven trial design. One such compound is crizotinib, a dual MET/ALK inhibitor, in clinical trials for anaplastic large-cell lymphoma as a MET inhibitor, which was then repositioned to patients with non–small-cell lung cancer carrying ALK gene rearrangements based on its ALK-inhibiting property.

The identification and early validation of disease- relevant molecular targets is an essential first step in the drug discovery pipeline. While the sequencing of the human genome and the emerging data on cancer genomes represent substantial progress in identifying the genetic alterations in human cancer, considerable work remains in gaining an understanding of how certain gene products drive tumorigenesis. The complexity of the signalling networks in which these proteins operate has ushered in the need for unbiased target discovery strategies independent of preconceived notions of mechanistic relationships. There are a significant number of emerging technologies attempting to deal with the complexity of intact cells and shed light on the signal transduction mechanisms underlying tumorigenesis and cancer progression. This review will focus on the use of cell-based high content imaging of cellular phenotypes that arise from genetic or chemical perturbations.

Recent case studies in cancer research will be highlighted in the following sections. Additionally, the medicinal chemistry strategies employed to develop compounds that interact with relevant molecular targets, the discovery process of certain approved drugs, and the methods used to approach challenging targets will be discussed. Drugs approved in the past five years will be the focus of the selected case studies. All of the examples that will be examined are targeted therapies that have a breakthrough mechanism of action. The selected case studies represent recent advances in cancer drug R&D that have been achieved by the use of distinct medicinal chemistry and drug discovery approaches. The criteria for electing the molecular targets that will be discussed relied on: (i) novelty of the molecular target (breakthrough therapies); (ii) availability of compound optimization data; and (iii) coverage of different drug R&D strategies.

Yet there are many reasons to be optimistic for cancer drug discovery and development, not least due to recent scientific and technological breakthroughs that help us to tackle the challenges we face. Novel concepts such as ‘non-oncogene addiction’ (Luo et al., 2009) and ‘synthetic lethality’ (Ashworth et al., 2011) have widened the scope beyond the exploration oncogenic pathway addictions and have helped guide the identification of novel targets either through hypothesis-driven research or large-scale screening campaigns. Massive genome sequencing and molecular pathology efforts in conjunction with bioinformatics and systems biology approaches are allowing us continuously to refine our understanding of how cancer cells are wired and how they can be targeted through single agents or on several fronts through drug combinations (Stratton, 2011; Macconaill and Garraway, 2010; Kitano, 2003).

Protein–protein interactions (PPIs) are recognized as difficult targets, but are of great interest, particularly in the context of disrupting protein complex formation and signaling pathways (Arkin and Wells, 2004). For example, venetoclax (ABT-199, GDC-0199) selectively binds BCL-2 to block interactions with proapoptotic proteins and induce programmed cell death in chronic lymphocytic leukemia (CLL) cells (Souers et al., 2013). Modulation of PPIs and other molecular interactions can be measured by proximity assays, where the signal is sensitive to the association of labeled partners. Examples of assay formats include Förster resonance energy transfer, time-resolved fluorescence energy transfer, amplified luminescent proximity homogeneous assay, and fluorescence polarization (Arkin et al., 2004). Although assays using Förster resonance energy transfer, time-resolved fluorescence energy transfer, amplified luminescent proximity homogeneous assay, and fluorescence polarization can be employed with cell lysate, complementary techniques such as the split luciferase assays inform on in-cell activity (Paulmurugan et al., 2002). Many anticancer drugs function as interfacial inhibitors to disrupt PPIs (microtubule inhibitors) or protein–DNA interactions (topoisomerase I and II inhibitors) by forming a ternary complex with their targets and stabilizing a toxic intermediate (Pommier and Marchand, 2011; Pommier et al., 2015). Assays to identify interfacial inhibitors must be sensitive to the stabilization of macromolecular complexes, which is currently less common in HTS and drug discovery (Pommier and Marchand, 2011).

Most importantly, although evidence of a drug's clinical activity in late-stage disease is often sporadic and paltry, such evidence might spur the continuation of the drug's testing in clinical trials without a clearly identified patient profile. This wastes resources and does not benefit patients. Rather than testing novel agents in this population, therefore, we should test novel agents in patients receiving first-line therapy, as they are most likely to benefit from treatment and have outcomes that provide clear response results.

Biomarkers have received extensive attention due to their importance in anticancer agent research as they can be used to screen anticancer agent of high efficiency and low toxicity. However, the mechanism of action of anticancer agent is mostly established in cell line and animal model. Human body is a highly complex system with many cells and organs, where different diseases involve multiple biological signaling pathways and different organs have different mechanisms, which are very difficult to simulate in the preclinical drug development system. In addition, biological signal transduction pathways often involve multiple genes other than the one target, which makes it very limited to use a single original drug target as a biomarker. On the other hand, the majority of anticancer agents has in common DNA-damaging properties and affects not only target cells but also nontumor cells. Its genotoxicity has been demonstrated in experimental models and in cancer patients treated with chemotherapy. This phenomenon makes that some anticancer agents can fail in the latter stages of development because of toxicity and lack of efficacy. To improve anticancer agent safety during its developmental phase, new biomarkers are needed, which can reduce the time-consuming process and cost of drug development. Therefore, it is essential to develop anticancer agent under the guidance of few biomarkers and verify with each other.

High content screening was introduced to combine the efficiency of high throughput techniques with the ability of cellular imaging to collect quantitative data from complex biological systems6. The ability to measure at the single cell level and to select a cell or a subpopulation of cells of interest is one of the most conspicuous features of HCS. At the same time, the level of complexity which can be addressed with HCS is outstanding among the various large scale approaches. The complexity of the cellular phenotype is reflected in the wealth of information present in most HCS datasets. Current available algorithms can be readily applied for the automated extraction of multi-dimensional information from cellular images suitable to characterise many different phenotypical events which fall into four categories, namely fluorescence intensity changes, fluorescence distribution, morphology and cell movement. In other words, HCS is capable of cracking open the black box of the cell. Diverse responses to perturbing agents such as small molecule compounds or RNAi can be monitored simultaneously, a process that was coined as multiplexing. The acquired quantitative and qualitative information such as number, intensity, size, morphology, texture and spatial distribution of the objects can be computed flexibly and the archived data can be reanalysed with different variables and combinations of parameters according the needs of the particular drug discovery or basic research program.

Cyclin-dependent kinases (Cdks), which are enzymes that control the cell cycle, emerged as potential molecular targets for cancer therapy approximately 20 years ago. Among the Cdk family, Cdk7, Cdk8 and Cdk9 regulate transcription, while Cdk1, Cdk2, Cdk4 and Cdk6 promote cell cycle progression (Asghar et al. 2015). Cdk4 and Cdk6 regulate the cell cycle checkpoint that drives the progression from the G1 or G0 phases into the S phase, in which DNA replication begins (Asghar et al. 2015, Chen et al. 2016). After an extracellular signal initiates the transition to S phase, Cdk4/6 proteins phosphorylate key substrates, such as tumor suppressor retinoblastoma protein (RB). These substrates bind to E2F transcription factors, thereby regulating the expression of several genes involved in cell cycle control (e.g., cyclins A and E) (Chen et al. 2016). The Cdk4/6-RB pathway is often disrupted in cancer, which results in uncontrolled cell division. Therefore, Cdk4/6 proteins have been actively explored in cancer drug discovery efforts (Tripathy et al. 2017).

Medicinal chemists, working closely with their biological collaborators, have become very efficient at discovering effective and safe clinical candidates acting on new targets and are pushing the boundary of what is regarded as technically druggable. It is increasingly common to see the use of genetically engineered mouse models (GEMMs) to test a drug under conditions that may closely mimic the real-life clinical situation (Politi and Pao, 2011). Purified targets also provide ancillary benefits by enabling characterization of chemical leads through biophysical measurements of binding thermodynamics and kinetics as well as structural studies. The implementation of orthogonal cell–based phenotypic assays is necessary for identifying cell-active hits and subsequent analogs.

By fully integrating the drug-discovery capabilities of industry with the deep biologic knowledge of academia, we can expect to increase our capability to deliver safe and effective targeted therapies to the proper patient populations. However, we should not underestimate cultural barriers or the complications associated with managing intellectual property, two aspects that have historically hampered interaction between academia and industry. To overcome these long-standing barriers between academia and industry, we must be creative and innovative in the way we use current business models in drug discovery and development as well as the way we envisage collaborations. Several models have been proposed, including collaborations in the precompetitive stage, in which tools developed by a consortium are freely available to members, and collaborations at the discovery stage. Companies might choose to make their “shelved” drugs freely available to outside parties, who might find novel applications for the drugs; the company would then have the opportunity to negotiate a so-called buy-back license to the product, or benefit from eventual royalties on sales. There certainly is not a best single model, but an open-minded approach and a period of trial and error will provide insight into the optimal framework(s) for such agreements.

HCS has been widely used to support interference strategies for target discovery and validation by using pharmaceutical inhibitors or chemical agents. Aside from its use as starting points for drug discovery, small organic molecules have proven to be invaluable tools to perturb biology and investigate biological function in basic research7. This approach, widely referred to as chemical genetics, was largely motivated by the need to determine the function of the large number of genes identified by the human genome sequencing project and the unique role of small molecules as physiological regulators of protein function. The combination of chemical genetics and HCS has turned out to be a powerful tool for uncovering protein functions and dissecting signalling pathways. RNAi technology is another method to probe gene function systematically, which has become compatible with mammalian cell culture and has ushered in the need for cell based technologies suitable for high throughput analysis in the academic research environment. RNAi-mediated gene silencing effect depends on several parameters including transfection efficiency, the intrinsic expression rate of the mRNA and the turnover rate of the protein. Furthermore, many RNAi’s produce only partial knockdowns. Therefore, RNAi-based HCS experiments tend to be noisier compared with those using pharmacological inhibition and considerable effort has to be expended to confirm specificity of the RNAi knockdown effects. Several studies report successful genome-wide or subgenome-wide high content screens combined with thorough follow up analysis ensuring target specificity.

A new arsenal of therapeutic options selectively targeting cancers without toxicity to normal tissues is urgently needed. The successful treatment of chronic myeloid leukaemia with Gleevec has provided the proof of principle for the concept of targeted anti-cancer therapy. The identification of molecular targets intimately linked to the causal changes in the major human malignancies will be essential to develop new strategies for the targeted treatment of cancer. The application of RNA interference and chemical genetics combined with image-based cellular screening has proven a powerful tool for the unbiased identification of disease relevant molecular targets.